

# Application Notes and Protocols for Go6976 in Primary Cell Culture

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## Compound of Interest

Compound Name: Go6976

Cat. No.: B1671985

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## Introduction

**Go6976** is a potent and selective inhibitor of protein kinase C (PKC) isoforms, demonstrating high affinity for  $\text{Ca}^{2+}$ -dependent conventional PKCs, particularly  $\text{PKC}\alpha$  and  $\text{PKC}\beta 1$ .<sup>[1][2]</sup> Its utility in cellular biology stems from its ability to dissect signaling pathways involving these kinases, which are crucial mediators in a myriad of cellular processes including proliferation, differentiation, apoptosis, and cellular migration.<sup>[2][3]</sup> These application notes provide detailed protocols and guidelines for the effective use of **Go6976** in primary cell culture, a critical tool for studying cellular physiology in a more biologically relevant context.

## Mechanism of Action

**Go6976** is an indolocarbazole derivative that acts as an ATP-competitive inhibitor of PKC.<sup>[4]</sup> It exhibits high selectivity for the conventional PKC isoforms (cPKCs), which are dependent on  $\text{Ca}^{2+}$  and diacylglycerol (DAG) for their activation. While it potently inhibits  $\text{PKC}\alpha$  and  $\text{PKC}\beta 1$ , it shows significantly less activity against novel (nPKCs) and atypical (aPKCs) PKC isoforms.<sup>[2]</sup> It is important to note that **Go6976** has also been reported to inhibit other kinases, including Janus kinase 2 (JAK2), Fms-like tyrosine kinase 3 (Flt3), and Tropomyosin receptor kinase A (TrkA) and B (TrkB), which should be considered when interpreting experimental results.<sup>[1]</sup>

## Data Presentation

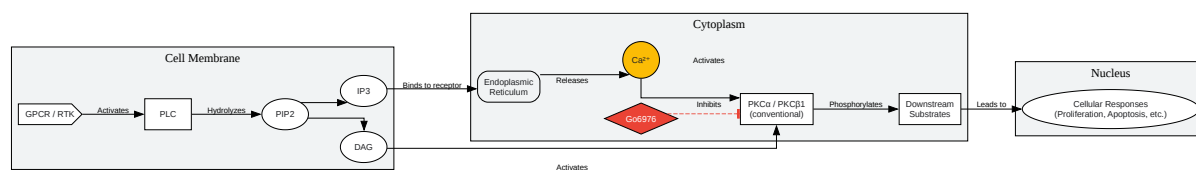
**Table 1: Inhibitory Activity of Go6976 against Various Kinases**

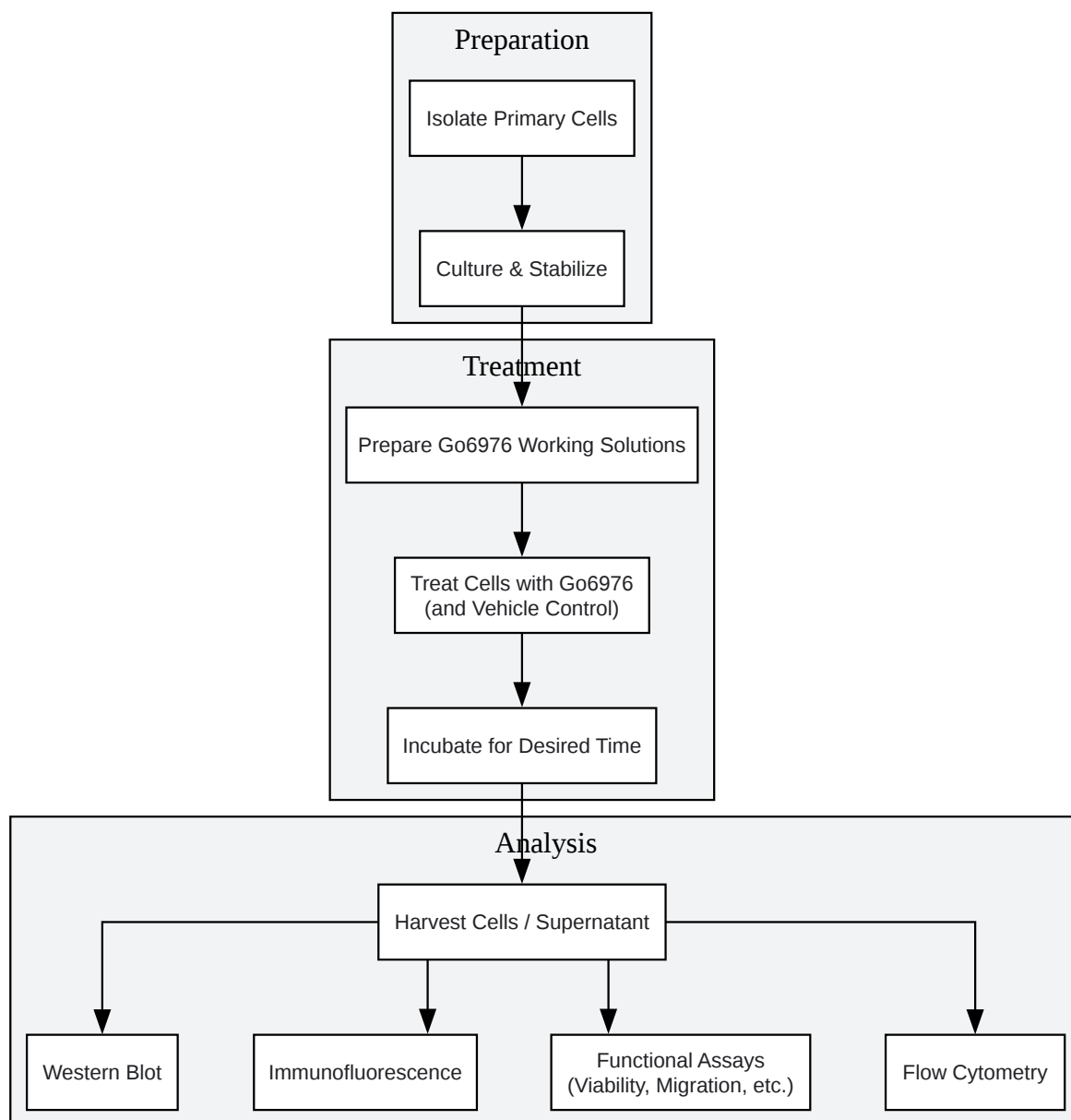
Target Kinase	IC50 Value	Cell/System	Reference
PKC (rat brain)	7.9 nM	In vitro kinase assay	[1]
PKC $\alpha$	2.3 nM	In vitro kinase assay	[1]
PKC $\beta$ 1	6.2 nM	In vitro kinase assay	[1]
PKC $\delta$	> 3 $\mu$ M	In vitro kinase assay	
PKC $\epsilon$	> 3 $\mu$ M	In vitro kinase assay	
PKC $\zeta$	> 3 $\mu$ M	In vitro kinase assay	
JAK2	130 nM	In vitro kinase assay	
Flt3	Potent inhibitor	Primary acute myeloid leukaemia cells	[5]
TrkA	5 nM	In vitro kinase assay	
TrkB	30 nM	In vitro kinase assay	

**Table 2: Recommended Working Concentrations and Conditions for Go6976 in Cell Culture**

Parameter	Recommended Range/Condition	Reference
Working Concentration	0.1 - 10 $\mu$ M	[4]
Incubation Time	0.5 - 24 hours (can be longer depending on the experiment)	[4]
Solvent	DMSO (soluble up to 10 mM)	
Storage	-20°C, desiccated, and protected from light.	[4]

## Signaling Pathway Diagram





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## References

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- 5. Gö6976 is a potent inhibitor of the JAK 2 and FLT3 tyrosine kinases with significant activity in primary acute myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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